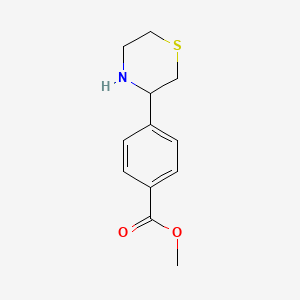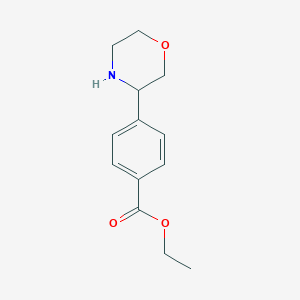
1-(2-Azidoethyl)-4-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Azidoethyl)-4-bromobenzene is an organic compound that features both azide and bromobenzene functional groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry. The azide group is known for its reactivity in cycloaddition reactions, while the bromobenzene moiety can undergo various substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.
化学反応の分析
Types of Reactions: 1-(2-Azidoethyl)-4-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF at elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts such as copper sulfate and sodium ascorbate are commonly used. The reactions are usually performed in aqueous or mixed solvent systems at room temperature.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition Reactions: The major products are 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry and materials science.
科学的研究の応用
1-(2-Azidoethyl)-4-bromobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other functional groups.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
作用機序
The mechanism of action of 1-(2-Azidoethyl)-4-bromobenzene primarily involves its reactivity in click chemistry reactions. The azide group participates in cycloaddition reactions with alkynes, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The bromobenzene moiety can undergo substitution reactions, allowing for further functionalization of the molecule.
類似化合物との比較
1-(2-Azidoethyl)-4-bromobenzene can be compared with other azidoethyl derivatives and bromobenzene compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and bromobenzene functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a broader range of chemical transformations and applications.
特性
IUPAC Name |
1-(2-azidoethyl)-4-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-8-3-1-7(2-4-8)5-6-11-12-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYIZHXQHKSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl (1S,2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8050650.png)






